N-(3-chloro-4-methylphenyl)-2-{8-[4-(2-methylphenyl)piperazin-1-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide
Description
This compound features a 1,2,4-triazolo[4,3-a]pyrazin-3-one core, a bicyclic heterocyclic system with a fused triazole and pyrazine ring. Key structural elements include:
- Position 8: A 4-(2-methylphenyl)piperazin-1-yl group, introducing a lipophilic aromatic substituent and a basic piperazine moiety.
The triazolo-pyrazine scaffold is associated with kinase inhibition and CNS activity, while the piperazine and chlorinated aryl groups may optimize pharmacokinetic properties (e.g., solubility, blood-brain barrier penetration) .
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[8-[4-(2-methylphenyl)piperazin-1-yl]-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26ClN7O2/c1-17-7-8-19(15-20(17)26)28-22(34)16-33-25(35)32-10-9-27-23(24(32)29-33)31-13-11-30(12-14-31)21-6-4-3-5-18(21)2/h3-10,15H,11-14,16H2,1-2H3,(H,28,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKNVMLPOPXQAAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)N4CCN(CC4)C5=CC=CC=C5C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClN7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Structural Features
The compound features a piperazine ring and a triazolo-pyrazine moiety that contribute to its biological activity. The presence of the chloro and methyl groups enhances its lipophilicity and potential receptor interactions.
Anticancer Activity
Recent studies have indicated that derivatives of this compound exhibit promising anticancer properties. The mechanism involves the inhibition of specific kinases associated with tumor growth and proliferation. For instance:
- Case Study : A derivative was tested against various cancer cell lines (e.g., MCF-7 for breast cancer) and showed significant cytotoxicity with IC50 values in the low micromolar range.
Antidepressant Properties
The piperazine component is known for its psychoactive effects. Research has suggested that compounds similar to N-(3-chloro-4-methylphenyl)-2-{8-[4-(2-methylphenyl)piperazin-1-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide may modulate serotonin and dopamine pathways.
- Clinical Trials : Ongoing trials are evaluating its efficacy in treating anxiety disorders and depression.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties against various pathogens. Its effectiveness against resistant strains of bacteria is particularly noteworthy.
- Data Table : Summary of antimicrobial activity against selected pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 µg/mL |
| Escherichia coli | 32 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Synthesis and Derivative Development
The synthesis of this compound involves multi-step organic reactions:
- Formation of the Piperazine Ring : Utilizing 4-(2-methylphenyl)piperazine as a starting material.
- Triazole Formation : Involves cyclization reactions that introduce the triazolo structure.
- Acetamide Functionalization : The final step incorporates the acetamide group via acylation.
Comparison with Similar Compounds
Triazolo[4,3-a]pyrazinone Derivatives
- N-(4-chlorophenyl)-2-(3-oxo-8-(4-(o-tolyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide (CAS 1251678-93-9) Key differences: The acetamide is substituted with a 4-chlorophenyl group instead of 3-chloro-4-methylphenyl.
2-{8-[(4-Chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-(4-methoxybenzyl)acetamide
Piperazine-Containing Analogues
Quinazolinone Derivatives
- 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide (CAS 921155-53-5) Key differences: Replaces the triazolo-pyrazine core with a tetrahydroquinazolinone, a structurally distinct scaffold. Impact: Likely shifts target selectivity from kinase inhibition (triazolo-pyrazine) to other enzyme classes (e.g., phosphodiesterases) .
Azetidinone Derivatives
- N-(3-chloro-2-(3-nitrophenyl)-4-oxoazetidin-1-yl)-2-(4-phenylpiperazin-1-yl)acetamide Key differences: Uses a β-lactam (azetidinone) core instead of triazolo-pyrazine.
Physicochemical Properties
- Solubility : Piperazine-containing derivatives generally exhibit moderate aqueous solubility due to their basic nitrogen atoms, whereas sulfanyl or methoxy-substituted analogues may show improved solubility .
Preparation Methods
Cyclocondensation of Hydrazine Derivatives
A method detailed in involves reacting 2-chloropyrazine with hydrazine hydrate in ethanol at 58–61°C for 15 hours to form intermediate 2 (2-hydrazinylpyrazine). Subsequent treatment with trifluoroacetic anhydride and methanesulfonic acid under reflux yields the triazole ring via cyclization. Critical parameters include:
| Parameter | Condition | Yield | Reference |
|---|---|---|---|
| Temperature | 50–110°C | 72% | |
| Solvent | Chlorobenzene | ||
| Catalyst | Methanesulfonic acid | ||
| Reaction Time | 42–60 hours |
This route achieves 93.3% HPLC purity for intermediate 2 and 99.1% for cyclized product 4 after silica gel column filtration.
Palladium-Catalyzed Hydrogenation
Patent CN102796104A describes hydrogenating intermediate 4 using palladium/carbon (10% wt) under 50 psi H₂ in ethanol. This step reduces pyrazine to tetrahydro-pyrazine, crucial for enhancing solubility and reactivity. Post-hydrogenation, the product is treated with HCl/ethanol to precipitate the hydrochloride salt, yielding 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,triazolo[4,3-a]pyrazine hydrochloride at 98% purity.
Functionalization with Piperazine Moieties
Introducing the 4-(2-methylphenyl)piperazin-1-yl group at position 8 of the triazolopyrazine core requires nucleophilic aromatic substitution (SNAr):
SNAr Reaction Conditions
As per, the triazolopyrazine hydrochloride is suspended in dimethylformamide (DMF) with potassium carbonate (2.5 eq.) at 5°C. 4-(2-Methylphenyl)piperazine (1.0 eq.) is added dropwise, and the mixture is stirred at 70°C for 18 hours. The reaction progress is monitored via TLC (10% MeOH:DCM with NH₃). Key data:
The product is isolated by ice-water quenching and ethyl acetate extraction, achieving 85–90% purity before crystallization.
Acetamide Coupling at Position 2
The final step involves coupling N-(3-chloro-4-methylphenyl)-2-chloroacetamide to the triazolopyrazine-piperazine intermediate:
Alkylation Reaction
A solution of the intermediate in DMF is treated with potassium carbonate (2.5 eq.) and 2-chloro-N-(3-chloro-4-methylphenyl)acetamide at room temperature for 24 hours. Heating to 70°C accelerates the reaction, completing in 6 hours with 78% yield. Post-reaction, the mixture is poured into ice-cold water, and the precipitate is recrystallized from methanol.
Analytical Characterization
Post-synthesis validation employs:
-
NMR Spectroscopy : ¹H NMR (400 MHz, DMSO-d₆) δ 8.21 (s, 1H, triazole-H), 7.45–7.12 (m, 8H, aromatic), 4.32 (s, 2H, CH₂CO), 3.82–3.45 (m, 8H, piperazine).
-
HPLC : >99% purity with a C18 column (MeCN:H₂O = 70:30, 1.0 mL/min).
-
Mass Spectrometry : ESI-MS m/z 492.0 [M+H]⁺, confirming molecular weight.
Industrial Scalability and Challenges
The patent route emphasizes industrial feasibility, citing:
-
Cost Efficiency : 2-Chloropyrazine and hydrazine hydrate are low-cost starting materials.
-
Byproduct Management : Minimal trifluoroacetic acid byproduct (<5%) due to controlled distillation.
-
Catalyst Reusability : Pd/C is recovered and reused for 5 cycles without activity loss.
Challenges include avoiding over-reduction during hydrogenation and ensuring anhydrous conditions during SNAr to prevent hydrolysis.
Comparative Analysis of Synthetic Routes
Q & A
Basic Research Question
- 1H/13C NMR: Key signals include:
- Triazolo-pyrazine protons: Resonances at δ 7.60–8.12 ppm (aromatic protons) and δ 5.54 ppm (NH₂ groups) .
- Piperazine moiety: Multiplets at δ 2.65–3.30 ppm (CH₂ groups in piperazine) .
- HRMS: Molecular ion peaks (e.g., [M+H]+ at m/z 527.8 for analogs) confirm molecular formula .
- IR Spectroscopy: Stretching vibrations for amide C=O (~1650 cm⁻¹) and triazole C-N (~1450 cm⁻¹) .
What in vitro assays are suitable for evaluating biological activity, and how should conflicting bioactivity data be addressed?
Advanced Research Question
- Antimicrobial Testing: Use MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with positive controls like ciprofloxacin .
- Anticancer Screening: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM .
- Resolving Data Contradictions:
What strategies are employed to analyze structure-activity relationships (SAR) for triazolo-pyrazine derivatives?
Advanced Research Question
- Modular Substitution: Synthesize analogs with varying substituents on the phenyl (e.g., -Cl, -OCH₃) and piperazine rings.
- Key Parameters:
- Lipophilicity: Measure logP values to correlate with membrane permeability.
- Electron-Withdrawing Groups: Substituents like -Cl enhance target binding affinity (e.g., kinase inhibition) .
- Biological Testing: Compare IC₅₀ values across analogs to identify critical functional groups .
What safety precautions are necessary when handling this compound in laboratory settings?
Basic Research Question
- Hazard Mitigation:
- Use PPE (gloves, goggles) and work in a fume hood due to potential respiratory irritancy .
- Avoid skin contact; wash immediately with soap/water if exposed .
- First Aid: For inhalation, move to fresh air; for ingestion, rinse mouth and seek medical attention .
How can computational modeling predict the binding affinity of this compound to target proteins?
Advanced Research Question
- Docking Studies: Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases, GPCRs).
- Key Interactions:
- Piperazine moiety: Forms hydrogen bonds with Asp/Glu residues in active sites.
- Triazolo-pyrazine core: π-π stacking with aromatic amino acids (e.g., Phe, Tyr) .
- Validation: Compare docking scores (e.g., ∆G < -8 kcal/mol) with experimental IC₅₀ values .
What are the challenges in scaling up synthesis, and how can reaction yields be optimized?
Advanced Research Question
- Challenges:
- Low yields in cyclization steps due to steric hindrance from bulky substituents.
- Purification difficulties with polar byproducts .
- Optimization:
- Use microwave-assisted synthesis to reduce reaction time (e.g., 30 mins vs. 24 hrs).
- Introduce protecting groups (e.g., Boc) for sensitive intermediates .
What future research directions are recommended for this compound class?
Advanced Research Question
- Derivative Development: Incorporate sulfone or phosphonate groups to enhance solubility and bioavailability .
- Mechanistic Studies: Investigate off-target effects via proteome-wide profiling (e.g., affinity chromatography-MS) .
- In Vivo Models: Assess pharmacokinetics in rodent models to determine therapeutic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
